
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a naphthalene ring substituted with two methoxy groups at positions 1 and 4, and a phenyl group attached to the carbonyl carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone typically involves the reaction of 1,4-dimethoxynaphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, where the benzoyl chloride acts as the acylating agent, and the aluminum chloride facilitates the formation of the acylium ion, which then reacts with the naphthalene ring to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
化学反应分析
Types of Reactions
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the carbonyl group.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic rings.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of (1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
科学研究应用
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photochromic compounds.
作用机制
The mechanism of action of (1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy groups and the carbonyl functionality play crucial roles in its reactivity and interaction with biological molecules. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
(1,4-Dimethoxynaphthalen-2-yl)(2-hydroxyphenyl)methanone: Similar structure with a hydroxyl group instead of a phenyl group.
(1,4-Dimethoxynaphthalen-2-yl)(4-methoxyphenyl)methanone: Similar structure with an additional methoxy group on the phenyl ring.
Uniqueness
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone is unique due to its specific substitution pattern on the naphthalene ring and the presence of a phenyl group attached to the carbonyl carbon. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
属性
CAS 编号 |
137789-68-5 |
|---|---|
分子式 |
C19H16O3 |
分子量 |
292.3 g/mol |
IUPAC 名称 |
(1,4-dimethoxynaphthalen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C19H16O3/c1-21-17-12-16(18(20)13-8-4-3-5-9-13)19(22-2)15-11-7-6-10-14(15)17/h3-12H,1-2H3 |
InChI 键 |
NZAYSZKRXFLABJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)
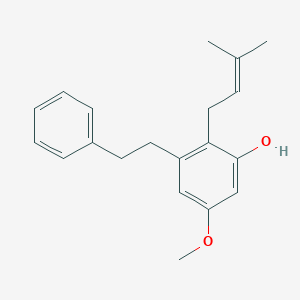

![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)


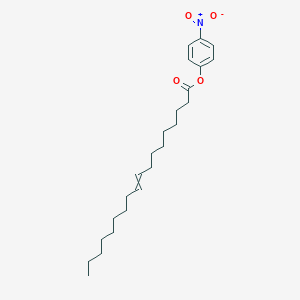
![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)
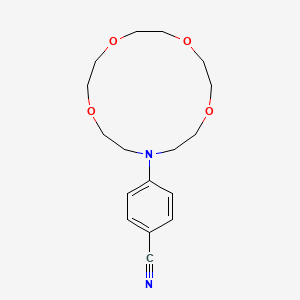
![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
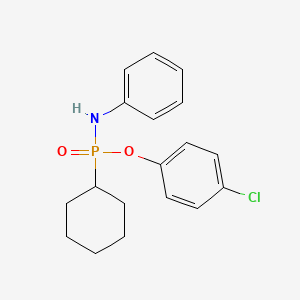
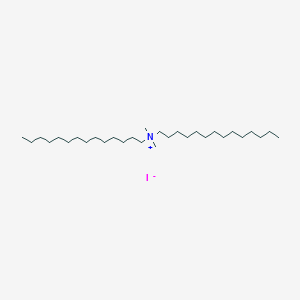
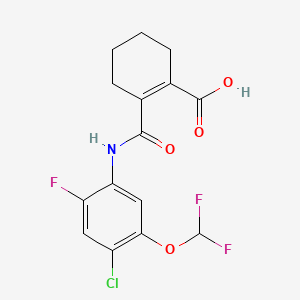
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
